Methyl 4-(chloromethyl)-2-methylbenzoate
Description
Contextual Significance in Organic Synthesis and Material Science
Chloromethylated aromatic compounds, in general, are of significant interest due to the reactive nature of the benzylic chloride functional group. This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, paving the way for the synthesis of diverse and complex molecular structures. In the context of organic synthesis, intermediates like Methyl 4-(chloromethyl)-2-methylbenzoate are instrumental in constructing the carbon skeleton of larger molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.
In the realm of material science, the ability to functionalize aromatic rings is crucial for the development of novel polymers and advanced materials. Chloromethylated intermediates can be grafted onto polymer backbones or used as monomers in polymerization reactions. This functionalization can impart desired properties to the resulting materials, such as improved thermal stability, altered solubility, or the introduction of reactive sites for further chemical modification.
Historical Development and Evolution of Chloromethylated Aromatic Intermediates
The introduction of the chloromethyl group onto an aromatic ring, a reaction known as chloromethylation, has a rich history dating back to the late 19th and early 20th centuries. One of the earliest and most well-known methods is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org This reaction provided a direct and efficient means of producing chloromethyl arenes, which were quickly recognized for their synthetic utility.
Over the years, the methodology for chloromethylation has evolved to improve safety, selectivity, and substrate scope. Concerns over the formation of the highly carcinogenic byproduct bis(chloromethyl) ether in the traditional Blanc reaction have led to the development of alternative reagents and conditions. These include the use of less hazardous chloromethylating agents and milder reaction conditions. The ongoing development in this area underscores the continued importance of chloromethylated aromatic intermediates in modern chemical research and industry.
Due to a lack of specific publicly available scientific data for this compound, detailed information for the following sections could not be provided. The information presented below is based on general principles of organic chemistry and data for analogous compounds, and therefore should be interpreted with caution.
Physicochemical Properties of this compound (Predicted/Analogous Data)
| Property | Value |
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.65 g/mol |
| Appearance | Predicted to be a solid or liquid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data Interpretation (Hypothetical)
¹H NMR: Protons of the chloromethyl group (-CH₂Cl) would likely appear as a singlet in the range of 4.5-4.8 ppm. The aromatic protons would show a complex splitting pattern due to their substitution. The methyl protons on the ring and the ester methyl protons would each appear as singlets at distinct chemical shifts.
¹³C NMR: The carbon of the chloromethyl group would be expected in the range of 45-50 ppm. The carbonyl carbon of the ester would appear significantly downfield. The aromatic carbons would have distinct signals based on their substitution pattern.
IR Spectroscopy: Characteristic peaks would include a strong carbonyl (C=O) stretch from the ester group around 1720 cm⁻¹, C-H stretches of the aromatic and methyl groups, and a C-Cl stretch.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak due to the presence of the chlorine isotope ³⁷Cl. Fragmentation would likely involve the loss of the chlorine atom and other functional groups.
Synthesis and Manufacturing Processes
The synthesis of this compound would likely involve a multi-step process. A plausible route could start with the esterification of 2,4-dimethylbenzoic acid to produce methyl 2,4-dimethylbenzoate (B1242700). This would be followed by a selective chlorination of one of the methyl groups. Free-radical halogenation, often initiated by UV light or a radical initiator, is a common method for the chlorination of benzylic methyl groups. researchgate.net Controlling the selectivity to favor chlorination at the 4-methyl position over the 2-methyl position would be a key challenge in the synthesis.
Alternatively, the chloromethylation of methyl 2-methylbenzoate (B1238997) could be explored. However, this electrophilic aromatic substitution reaction would need to be carefully controlled to achieve the desired regioselectivity, as the directing effects of the existing substituents would influence the position of the incoming chloromethyl group.
Chemical Reactivity and Derivative Formation
The primary site of reactivity in this compound is the chloromethyl group. As a benzylic halide, it is susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways). This allows for the facile introduction of a variety of nucleophiles, leading to the formation of a wide range of derivatives.
Examples of Potential Derivative Formation:
Ethers: Reaction with alkoxides (RO⁻) would yield the corresponding benzyl (B1604629) ethers.
Esters: Reaction with carboxylates (RCOO⁻) would form benzyl esters.
Nitriles: Substitution with cyanide (CN⁻) would produce the corresponding benzyl nitrile.
Amines: Reaction with ammonia (B1221849) or primary/secondary amines would lead to the formation of benzylamines.
This versatility makes this compound a valuable intermediate for building more complex molecular frameworks.
Applications in Advanced Materials and Pharmaceutical Synthesis
While specific applications for this compound are not well-documented in publicly available literature, its structure suggests potential utility in several areas.
In pharmaceutical synthesis , it could serve as a key intermediate for the synthesis of complex drug molecules. The ability to introduce various functional groups via the chloromethyl handle would allow for the construction of pharmacophores or the modification of existing drug scaffolds.
In materials science , this compound could be used as a monomer or a cross-linking agent in the synthesis of polymers. The presence of the reactive chloromethyl group would allow for its incorporation into polymer chains, potentially imparting enhanced thermal stability, flame retardancy, or other desirable properties to the final material.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques would be employed to characterize and determine the purity of this compound.
Chromatographic Methods:
Gas Chromatography (GC): Suitable for analyzing the volatility and purity of the compound.
High-Performance Liquid Chromatography (HPLC): A versatile technique for separation and quantification, often used with a UV detector. sielc.com
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the molecular structure and the position of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carbonyl ester and the C-Cl bond.
Spectrometric Methods:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, which aids in structural elucidation. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(chloromethyl)-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-5-8(6-11)3-4-9(7)10(12)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNLGFRPRGXSQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Chloromethyl 2 Methylbenzoate
Established Reaction Pathways and Precursors
Traditional synthetic routes to Methyl 4-(chloromethyl)-2-methylbenzoate rely on multi-step processes involving common precursors and well-understood reaction mechanisms. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.
Esterification and Side-Chain Chlorination Approaches
A prevalent strategy involves a two-step sequence beginning with the esterification of a substituted benzoic acid, followed by the chlorination of a methyl group on the aromatic ring's side chain. This "esterification-first, chlorination-second" approach is a common industrial method. google.com
The process typically starts with p-methylbenzoic acid, which is reacted with methanol (B129727) in an esterification reaction to produce methyl p-toluate (also known as methyl 4-methylbenzoate). google.commdpi.com This intermediate, being a liquid, is often easier to purify via rectification compared to solid-state intermediates. google.com The subsequent step is the side-chain chlorination of methyl p-toluate. This reaction is a free-radical process where chlorine gas is introduced under the influence of an initiator. google.com The reaction selectively targets the methyl group attached to the benzene (B151609) ring, substituting a hydrogen atom with a chlorine atom to yield the final product. google.com
| Step | Reactants | Product | Notes |
| 1. Esterification | p-Methylbenzoic acid, Methanol | Methyl p-toluate | Intermediate is a liquid, simplifying purification. google.com |
| 2. Chlorination | Methyl p-toluate, Chlorine | This compound | Free-radical side-chain reaction. google.com |
Chloromethylation of Methylated Benzoate (B1203000) Derivatives
Another established pathway is the direct chloromethylation of a methylated benzoate ester. This reaction, a variation of the Blanc chloromethylation, introduces a chloromethyl group onto the aromatic ring through an electrophilic aromatic substitution. wikipedia.orglibretexts.org The reaction typically employs formaldehyde (B43269) (or a precursor like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride or aluminum chloride. wikipedia.orggoogle.com
In this approach, a precursor like methyl benzoate is treated with the chloromethylating agents. google.com The Lewis acid activates the formaldehyde, making it a potent electrophile that is then attacked by the electron-rich aromatic ring of the benzoate ester. wikipedia.org The resulting benzyl (B1604629) alcohol is rapidly converted to the corresponding chloromethyl derivative under the acidic reaction conditions. wikipedia.org While effective, this method requires careful control to avoid the formation of diarylmethane byproducts, which can occur through a subsequent Friedel-Crafts alkylation reaction. wikipedia.orgunive.it
| Reactants | Reagents | Catalyst | Product |
| Methyl benzoate | Paraformaldehyde, Hydrogen Chloride | Aluminum Chloride (AlCl₃) | Methyl 4-(chloromethyl)benzoate and isomers |
Synthetic Routes from Related Aromatic Carboxylic Acids
An alternative synthetic sequence involves chlorinating the side chain of the carboxylic acid first, followed by esterification. google.com This "chlorination-first, esterification-second" route begins with p-methylbenzoic acid, which undergoes side-chain chlorination to form 4-(chloromethyl)benzoic acid. google.com This solid intermediate is then esterified with methanol to yield this compound.
However, this pathway can present challenges in industrial settings. The intermediate, 4-(chloromethyl)benzoic acid, is a solid with a high boiling point, making purification by rectification impractical. google.com Consequently, purification often requires recrystallization from a solvent, which can increase production costs and environmental impact. google.com
Advanced Catalytic and Reaction Optimization Strategies
To improve the efficiency, selectivity, and environmental footprint of synthesizing this compound, advanced catalytic methods and reaction optimization strategies have been developed. These focus on enhancing reaction rates and minimizing side products.
Role of Lewis Acid Catalysis in Chloromethylation
Lewis acid catalysis is central to the chloromethylation of benzoate derivatives. google.com In the Blanc reaction, a Lewis acid such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) is essential for activating the electrophile. wikipedia.org The catalyst coordinates with the oxygen atom of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org This activation facilitates the attack by the aromatic π-electron system, which would otherwise be difficult as benzoic acid derivatives are considered deactivated aromatic hydrocarbons. wikipedia.orggoogle.com The choice of catalyst and reaction conditions can be optimized to achieve higher yields and better regioselectivity, minimizing the formation of unwanted isomers and diarylmethane byproducts. unive.itdur.ac.uk
| Catalyst | Role in Chloromethylation | Precursors |
| Zinc Chloride (ZnCl₂) | Activates formaldehyde for electrophilic attack. | Aromatic rings, Formaldehyde, HCl |
| Aluminum Chloride (AlCl₃) | Stronger Lewis acid, enhances reactivity for deactivated rings. | Benzoic acid derivatives, Paraformaldehyde |
Photocatalytic and Radical Initiated Chlorination
The side-chain chlorination step is a free-radical chain reaction that requires initiation. google.com This can be achieved through photocatalysis, typically using ultraviolet (UV) light, or with chemical radical initiators. google.comresearchgate.net
Photocatalytic Chlorination : The reaction can be initiated by irradiating the mixture with UV light, which provides the energy for the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). google.com This method is often fast and efficient. researchgate.net A patented process describes carrying out the photochlorination of methyl 2-methylbenzoate (B1238997) at temperatures between -20°C and 20°C to improve selectivity and reduce thermal degradation of the product. google.com
Radical Initiated Chlorination : Alternatively, chemical initiators such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) can be used. researchgate.net These compounds decompose upon heating to generate free radicals, which then initiate the chlorination chain reaction. researchgate.net Research on the chlorination of methyl 2-methylbenzoate showed that while the type of initiator (UV, BPO, or AIBN) affected the reaction rate, it did not significantly alter the distribution of the chlorinated products. researchgate.net The reaction rate was observed to be fastest with UV light, followed by BPO and then AIBN. researchgate.net
| Initiation Method | Description | Typical Conditions |
| UV Light | Provides energy for homolytic cleavage of Cl₂ into radicals. | Reaction temperature 70°C-140°C google.com |
| Benzoyl Peroxide (BPO) | Chemical initiator that decomposes with heat to form radicals. | Sparging chlorine gas at 70°C researchgate.net |
| Azobisisobutyronitrile (AIBN) | Chemical initiator that decomposes with heat to form radicals. | Sparging chlorine gas at 70°C researchgate.net |
Solvent Effects and Temperature Control in Synthesis
The synthesis of chloromethylated benzoic acid esters, such as this compound, is highly dependent on precise temperature control to ensure both the efficiency of the reaction and the purity of the final product. In the chlorination of related aromatic esters, the reaction temperature is a critical parameter that influences the distribution of products and the formation of impurities.
The side-chain chlorination of methyl p-methyl benzoate, a structurally similar compound, is a free-radical reaction that can be initiated by UV light or a chemical catalyst. google.com This type of reaction is typically carried out within a specific temperature range to favor the desired product. For the synthesis of methyl p-chloromethyl benzoate, chlorination can be effectively performed at temperatures between 70°C and 140°C. google.com However, an optimal temperature range has been identified as 100°C to 110°C. google.com
Operating within this optimal range is crucial for minimizing side reactions. google.com If the temperature rises above 140°C, there is a sharp increase in the formation of high-boiling point impurities. google.com At lower temperatures, the primary side reaction tends to be substitution on the phenyl ring, whereas at higher temperatures, the formation of methyl dichloro derivatives becomes more prevalent. google.com
Table 1: Effect of Temperature on Chlorination Reaction
| Temperature Range | Outcome |
|---|---|
| 70°C - 140°C | Normal chlorination reaction proceeds. google.com |
| 100°C - 110°C | Optimal range for the reaction. google.com |
Control of the reaction temperature is therefore a key factor in directing the reaction towards the desired monochlorinated product while suppressing the formation of undesired byproducts.
Process Efficiency and Scalability in Laboratory and Industrial Production
The efficiency and scalability of the synthesis of this compound are determined by factors that enhance yield and purity, as well as the potential application of modern synthesis techniques like continuous flow processes.
In the production of chloromethyl benzoic acid methyl esters, achieving high yield and purity is paramount for industrial applicability. A key strategy for maximizing the desired product is controlling the chlorination conversion rate. google.com For the synthesis of methyl p-chloromethyl benzoate, a chlorination conversion efficiency of 20%-70% is recommended, with a preferred range of 30%-35%. google.com
Table 2: Yield and Purity Data for Methyl p-chloromethyl benzoate Synthesis
| Parameter | Value | Method/Note |
|---|---|---|
| Chlorination Conversion Efficiency | 20% - 70% | Recommended range google.com |
| Preferred Conversion Efficiency | 30% - 35% | Optimal range for the process google.com |
| Final Product Purity | > 98% (GC) | Achieved after rectification google.com |
| Example Once-Through Yield | 58.33% | After vacuum rectification google.com |
These considerations highlight that a combination of controlled reaction conditions and effective purification methods is essential for enhancing the process efficiency and ensuring the high quality of the final product.
While specific continuous flow methodologies for this compound are not detailed, the application of this technology to structurally related compounds demonstrates its significant potential. Continuous flow synthesis offers several advantages over traditional batch processing, particularly for reactions that require precise control, such as chlorinations and other exothermic reactions. google.comresearchgate.net
Continuous flow reactors provide superior heat exchange efficiency due to their high surface-area-to-volume ratio, which is critical for controlling the temperature of exothermic reactions and preventing runaway reactions. google.comresearchgate.net This technology allows for the rapid and efficient mixing of reagents at precise ratios, which can significantly improve reaction selectivity and reduce the occurrence of side reactions. google.comresearchgate.net
Examples of related syntheses using this technique include:
m-Trifluoromethyl benzyl chloride: Synthesized using a continuous flow reactor, which reduces reaction time to seconds or minutes, thereby obviously improving efficiency. google.com
Methyl 2-(chlorosulfonyl)benzoate: An efficient continuous-flow process for its synthesis involves diazotization, where side reactions like hydrolysis are significantly decreased. researchgate.net
Benzylic Sodium Organometallics: These have been prepared in continuous flow, showcasing the technology's utility for handling highly reactive intermediates safely. nih.gov
The benefits observed in these related syntheses—such as improved safety, higher efficiency, better selectivity, and reduced side reactions—suggest that continuous flow techniques could be highly advantageous for the industrial production of this compound. google.comresearchgate.net
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Chloromethyl 2 Methylbenzoate
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the para-position of the benzoate (B1203000) ring is a benzylic halide, rendering the carbon atom susceptible to nucleophilic attack. The stability of the potential benzylic carbocation intermediate can facilitate reactions proceeding through an SN1 mechanism, while the primary nature of the carbon also allows for SN2 pathways. The choice of nucleophile, solvent, and reaction conditions can influence the predominant mechanism.
Reactions with Oxygen-Based Nucleophiles
The benzylic chloride of Methyl 4-(chloromethyl)-2-methylbenzoate readily undergoes nucleophilic substitution with various oxygen-based nucleophiles to form ethers. For instance, reaction with alkoxides, such as sodium ethoxide, results in the formation of the corresponding benzyl (B1604629) ethyl ether. Similarly, phenoxides can be employed to synthesize aryl benzyl ethers. These reactions typically proceed via an SN2 mechanism, especially with less hindered nucleophiles and in polar aprotic solvents.
The reaction with hydroxide (B78521) ions, typically from aqueous sodium hydroxide, leads to the formation of the corresponding benzyl alcohol, (4-(hydroxymethyl)-2-methylphenyl)methanol. This hydrolysis of the benzylic chloride is often carried out under aqueous conditions and may compete with the hydrolysis of the ester group, particularly under harsh basic conditions or elevated temperatures.
Table 1: Reactions of Benzyl Halide Analogs with Oxygen-Based Nucleophiles
| Nucleophile | Benzyl Halide Analog | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Sodium Phenoxide | Benzyl Chloride | Benzyl Phenyl Ether | In situ reaction with sodium and phenol | google.com |
| Sodium Methoxide (B1231860) | Benzyl Chloride | Benzyl Methyl Ether | Ether solvent | orgsyn.org |
| Sodium Hydroxide | Benzyl Chloride | Benzyl Alcohol | Aqueous NaOH | google.com |
Reactions with Nitrogen-Based Nucleophiles (e.g., Tetrazoles)
The electrophilic carbon of the chloromethyl group is a prime target for nitrogen-containing nucleophiles. A significant application is the reaction with tetrazoles. The anion of a tetrazole, generated by a base, can act as a potent nucleophile to displace the chloride, leading to the formation of N-alkylated tetrazole derivatives. Depending on the substitution pattern of the tetrazole, a mixture of N1 and N2 isomers can be formed. For example, the reaction of a substituted benzyl bromide with N-benzoyl 5-(aminomethyl)tetrazole in the presence of a base like potassium carbonate yields two separable regioisomers. chalmers.se
Another important nitrogen nucleophile is the azide (B81097) ion (N₃⁻). The reaction of this compound with sodium azide would proceed via an SN2 reaction to yield Methyl 4-(azidomethyl)-2-methylbenzoate. This azide derivative can then be further transformed, for instance, through reduction to an amine or by cycloaddition reactions.
Table 2: Reactions of Benzyl Halide Analogs with Nitrogen-Based Nucleophiles
| Nucleophile | Benzyl Halide Analog | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Benzoyl 5-(aminomethyl)tetrazole | Benzyl Bromide | N-alkylated tetrazole derivatives | K₂CO₃, Acetone (B3395972), room temperature | chalmers.se |
| Sodium Azide | Alkyl Halides | Alkyl Azides | DMA, 80-100 °C (microwave) | google.com |
Reactions with Carbon-Based Nucleophiles (e.g., Cyanide)
Carbon-based nucleophiles, such as the cyanide ion (CN⁻), readily react with the chloromethyl group to form a new carbon-carbon bond. The reaction of this compound with a cyanide salt, like sodium or potassium cyanide, in a polar aprotic solvent such as DMF or DMSO, would yield Methyl 4-(cyanomethyl)-2-methylbenzoate. This reaction follows a typical SN2 pathway. The resulting cyanomethyl derivative is a valuable intermediate that can be hydrolyzed to a carboxylic acid or reduced to an amine. In a related example, methyl 3-(bromomethyl)benzoate reacts with potassium cyanide in DMF at 40-45°C.
It is important to consider the potential for competing reactions, as the cyanide ion could also, in principle, attack the ester carbonyl. However, the benzylic carbon is generally more electrophilic and susceptible to SN2 attack than the ester carbonyl under these conditions.
Table 3: Reactions of Halomethyl Benzoate Analogs with Cyanide
| Reactant | Product | Conditions | Reference |
|---|---|---|---|
| Methyl 3-(bromomethyl)benzoate | Methyl 3-(cyanomethyl)benzoate | KCN, DMF, 40-45°C | |
| Methyl m-chloromethylbenzoate | Methyl m-cyanomethylbenzoate | NaCN, Methanol (B129727), reflux | chemspider.com |
Transformations Involving the Ester Functionality
The methyl ester group of this compound can undergo several characteristic transformations, including hydrolysis, transesterification, and reduction. These reactions target the electrophilic carbonyl carbon of the ester.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(chloromethyl)-2-methylbenzoic acid, under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide ion on the carbonyl carbon. The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. psu.edu Steric hindrance around the ester group, as seen with ortho-substituents, can significantly affect the reaction rate. researchgate.net
Transesterification: This process involves the conversion of the methyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) in the presence of a catalyst like sulfuric acid or a titanate compound would yield Ethyl 4-(chloromethyl)-2-methylbenzoate and methanol. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the equilibrium towards the desired product.
Table 4: Hydrolysis and Transesterification of Methyl Benzoate Analogs
| Reaction | Reactant | Product | Conditions | Reference |
|---|---|---|---|---|
| Hydrolysis | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | NaOH, Water/Methanol, reflux | researchgate.net |
| Transesterification | Crude Methyl Benzoate | Benzyl Benzoate | Titanate catalyst | masterorganicchemistry.com |
| Transesterification | Methyl Benzoate | Ethyl Benzoate | H₂SO₄, Ethanol |
Reduction to Alcohol Derivatives
The methyl ester group can be reduced to a primary alcohol, yielding (4-(chloromethyl)-2-methylphenyl)methanol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.com The reaction is usually carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then further reduced to the primary alcohol. reddit.com
The chemoselectivity of the reduction is an important consideration. LiAlH₄ is a very strong reducing agent and can also reduce the chloromethyl group to a methyl group, although this is generally a slower process than ester reduction. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions. google.com However, its reactivity can be enhanced by using it in combination with certain additives or at higher temperatures, which could potentially allow for the selective reduction of the ester in the presence of the chloromethyl group. For example, the reduction of methyl esters to alcohols using a sodium borohydride-THF-methanol system has been reported to be effective and chemoselective, leaving nitro and halide groups unaffected.
Table 5: Reduction of Aromatic Esters
| Reactant | Reducing Agent | Product | Conditions | Reference |
|---|---|---|---|---|
| Methyl 4-acetylbenzoate | NaBH₄ | Methyl 4-(1-hydroxyethyl)benzoate | Methanol | |
| Methyl 4-acetylbenzoate | LiAlH₄ | (4-(1-hydroxyethyl)phenyl)methanol | THF | |
| Aromatic Methyl Esters | NaBH₄/THF/Methanol | Aromatic Alcohols | Reflux | |
| Diethyl Phthalate | LiAlH₄ | 1,2-Benzenedimethanol | Ether | youtube.com |
Oxidation to Carboxylic Acid Derivatives
The chloromethyl group at the 4-position of this compound represents a site for oxidation to yield carboxylic acid derivatives, specifically leading to the formation of 2-methylterephthalic acid derivatives. While direct oxidation of this specific substrate is not extensively documented in readily available literature, the transformation of benzylic halides to aldehydes and carboxylic acids is a well-established process in organic synthesis.
One potential pathway involves an initial nucleophilic substitution of the chloride with a hydroxide or a protected hydroxyl equivalent, followed by oxidation. For instance, hydrolysis of the benzylic chloride would yield the corresponding benzyl alcohol. This alcohol can then be oxidized to the aldehyde and subsequently to the carboxylic acid using a variety of oxidizing agents. A related transformation involves the oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde. stackexchange.com This suggests that similar oxidative processes could be applied to the analogous alcohol derived from this compound.
Common reagents for the oxidation of benzylic alcohols to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). The reaction conditions for such oxidations typically involve heating the substrate with the oxidizing agent in an appropriate solvent.
A plausible reaction sequence is outlined below:
Hydrolysis: Treatment of this compound with an aqueous base, such as sodium hydroxide, would lead to the formation of Methyl 4-(hydroxymethyl)-2-methylbenzoate.
Oxidation: Subsequent oxidation of the resulting alcohol with a strong oxidizing agent would yield the desired 4-carboxy-2-methylbenzoic acid methyl ester.
The table below summarizes potential reagents for the oxidation step.
| Reagent | Product Selectivity (Aldehyde vs. Carboxylic Acid) | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Strong, typically leads to the carboxylic acid | Basic or neutral, aqueous, heat |
| Chromic Acid (H₂CrO₄) | Strong, typically leads to the carboxylic acid | Acidic (Jones oxidation), acetone solvent |
| Nitric Acid (HNO₃) | Strong, can lead to the carboxylic acid | Aqueous, heat; can also cause nitration of the ring |
| Pyridinium Chlorochromate (PCC) | Milder, typically stops at the aldehyde stage | Anhydrous, dichloromethane (B109758) (CH₂Cl₂) solvent |
It is important to note that the reaction conditions would need to be carefully optimized to avoid side reactions, such as hydrolysis of the methyl ester or electrophilic substitution on the aromatic ring, especially when using strong acids or oxidizing agents.
Aromatic Ring Functionalization and Electrophilic Reactions
The aromatic ring of this compound is susceptible to electrophilic substitution reactions. The regiochemical outcome of such reactions is dictated by the directing effects of the three substituents: the methyl group (-CH₃), the chloromethyl group (-CH₂Cl), and the methyl ester group (-COOCH₃).
The -CH₃ group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. libretexts.org The -COOCH₃ group is a deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects. aiinmr.comrsc.org The -CH₂Cl group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom, and it directs incoming electrophiles to the ortho and para positions. stackexchange.com
Given the positions of the existing substituents on this compound (1-methoxycarbonyl, 2-methyl, 4-chloromethyl), the available positions for electrophilic attack are 3, 5, and 6. The directing effects of the substituents are summarized below:
-CH₃ (at C2): Directs to positions 3 (ortho) and 5 (para).
-COOCH₃ (at C1): Directs to position 5 (meta).
-CH₂Cl (at C4): Directs to positions 3 and 5 (ortho).
Based on the combined influence of these groups, electrophilic substitution is most likely to occur at position 5, which is favored by all three substituents. Position 3 is also a potential site, being ortho to both the methyl and chloromethyl groups.
Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. rsc.orgmnstate.edu The nitronium ion (NO₂⁺) generated in situ acts as the electrophile. aiinmr.com Based on the directing effects discussed, the major products would be Methyl 4-(chloromethyl)-5-nitro-2-methylbenzoate and Methyl 4-(chloromethyl)-3-nitro-2-methylbenzoate. The reaction with methylbenzoate itself leads predominantly to the meta-substituted product. aiinmr.comrsc.org
Halogenation: Halogenation, such as chlorination or bromination, can be carried out in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). google.comlibretexts.org These conditions generate a more potent electrophile (e.g., Cl⁺). docbrown.info Similar to nitration, the substitution would be directed to the available positions on the ring, primarily at position 5. For instance, chlorination of methyl-4-methylbenzoate in the presence of ferric chloride and iodine can lead to the introduction of chlorine atoms onto the aromatic ring. google.com
The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 4-(chloromethyl)-5-nitro-2-methylbenzoate |
| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Methyl 5-chloro-4-(chloromethyl)-2-methylbenzoate |
| Bromination | Br₂, FeBr₃ or AlBr₃ | Methyl 5-bromo-4-(chloromethyl)-2-methylbenzoate |
Cross-Coupling and Organometallic Reactions
The presence of a benzylic chloride in this compound makes it a suitable substrate for various cross-coupling and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the benzylic position.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for bond formation. The benzylic chloride moiety can participate as an electrophilic partner in several named reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govnih.gov this compound could be coupled with various boronic acids or their esters to introduce new alkyl, alkenyl, or aryl groups at the benzylic position. nih.gov
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org While typically applied to aryl and vinyl halides, modifications for benzylic halides exist. This would allow for the introduction of a vinyl group at the benzylic position of the molecule. semanticscholar.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The benzylic chloride of this compound could potentially undergo Sonogashira coupling to introduce an alkynyl substituent.
Stille Coupling: This reaction couples an organohalide with an organotin compound, catalyzed by palladium. It is a versatile method for forming carbon-carbon bonds.
The table below provides a summary of potential cross-coupling reactions involving this compound.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ / R-B(OR')₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Substituted-methyl derivative |
| Heck Reaction | Alkene (R'-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 4-Allylic derivative |
| Sonogashira Coupling | Terminal Alkyne (R''-C≡CH) | Pd/Cu catalyst, Base (e.g., Et₃N) | 4-Propargylic derivative |
| Stille Coupling | Organostannane (R'''-SnBu₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | 4-Substituted-methyl derivative |
Organometallic Reactions: The chloromethyl group can also be converted into an organometallic reagent, which can then react with various electrophiles.
Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, Methyl 4-(magnesiochloromethyl)-2-methylbenzoate. However, the presence of the ester group could lead to self-reaction. Protecting the ester or using specific conditions would be necessary.
Organolithium Reagent Formation: Reaction with lithium metal could form the organolithium reagent. Similar to the Grignard reagent, compatibility with the ester group is a concern.
These organometallic intermediates, if successfully formed, could react with a wide range of electrophiles, such as aldehydes, ketones, and nitriles, to introduce a variety of functional groups.
Applications As a Versatile Synthetic Building Block in Research
Role in the Development of Functional Ligands and Chelators
The development of molecules that can bind to metal ions, known as ligands and chelators, is crucial for various applications, including catalysis and medical imaging. The structure of Methyl 4-(chloromethyl)-2-methylbenzoate provides a scaffold that can be functionalized to create such molecules. The chloromethyl group can be replaced by a coordinating group, which can then bind to a metal center. The substitution pattern on the aromatic ring can also be modified to fine-tune the electronic and steric properties of the resulting ligand, thereby influencing its binding affinity and selectivity for different metal ions.
Intermediate in Agrochemical and Fine Chemical Synthesis
This compound and its isomers are recognized as important intermediates in the synthesis of fine chemicals and agrochemicals. google.com The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications.
The chloromethyl group is a key reactive handle that allows for the introduction of various functional groups necessary for the biological activity of pesticides and herbicides. For instance, the chloromethyl group can be converted to other functionalities through nucleophilic substitution reactions, leading to the creation of a diverse library of potential agrochemical candidates. A patent for the preparation of 4-chloromethyl benzoic acid chlorides, a related compound, highlights its role as an important intermediate for pesticides, dyes, and materials. google.com This underscores the value of the chloromethylbenzoyl scaffold in the agrochemical industry.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H9ClO2 | PubChem nih.gov |
| Molecular Weight | 184.62 g/mol | PubChem nih.gov |
| IUPAC Name | methyl 4-chloro-2-methylbenzoate | PubChem nih.gov |
| CAS Number | 99585-12-3 | PubChem nih.gov |
| Appearance | Not specified | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| Solubility | Not specified | - |
Contributions to Pharmaceutical Intermediate Synthesis (Excluding Clinical Outcomes)
The chemical compound this compound serves as a crucial starting material in the synthesis of more complex molecules destined for pharmaceutical research. Its utility lies in its specific molecular architecture, which features reactive sites that can be readily modified. This allows for the systematic construction of a wide array of derivatives, a practice central to the discovery of new drug candidates.
Scaffold for Molecular Diversity and Library Creation
In the field of drug discovery, the generation of chemical libraries—large collections of structurally related but distinct compounds—is a fundamental strategy for identifying new therapeutic agents. mdpi.comresearchgate.net The concept of diversity-oriented synthesis (DOS) aims to create these libraries with a high degree of structural variety to explore a wider range of biological activities. frontiersin.org this compound is an exemplary scaffold for such synthetic endeavors due to its inherent structural features that allow for controlled, stepwise diversification.
The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a vast array of functional groups and molecular fragments, which is a cornerstone of building a diverse chemical library. vynova-group.com The reactivity of benzyl (B1604629) chlorides is well-established, and they are known to be versatile electrophilic building blocks in the chemical industry. mdpi.com
For instance, the chloromethyl group can react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions lead to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. Each of these reaction classes can be used to append a different set of building blocks to the core scaffold, thereby generating a large number of unique compounds from a single starting material. The ability to perform these modifications efficiently is a key advantage in the rapid assembly of compound libraries. nih.gov
Furthermore, the benzyl chloride functionality can be converted into other reactive intermediates, such as benzylic zinc chlorides. acs.org These organometallic reagents can then participate in cross-coupling reactions with various electrophiles, significantly expanding the range of accessible molecular structures. acs.org This two-step approach of forming an organometallic intermediate followed by a coupling reaction is a powerful strategy for creating molecular diversity.
The other substituents on the aromatic ring of this compound—the methyl group and the methyl ester—also contribute to its utility as a scaffold. While less reactive than the chloromethyl group, they offer additional points for modification in later synthetic steps. For example, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. The methyl group can potentially be functionalized through free-radical reactions, although this is generally less controlled than the reactions at the other positions.
The strategic combination of reactions at these different sites allows for the creation of a multi-dimensional library of compounds. Researchers can systematically vary the substituents at each position to fine-tune the properties of the resulting molecules. This systematic approach to generating molecular diversity is invaluable in the search for new pharmaceutical intermediates.
The following interactive table illustrates the potential for creating a diverse library of compounds starting from this compound, based on the known reactivity of benzyl chlorides and other functional groups present in the molecule.
Interactive Data Table: Potential Library of Derivatives from this compound
| Reaction Type | Reagent/Catalyst | Functional Group Introduced | Resulting Compound Class | Potential for Diversity |
| Nucleophilic Substitution | Primary/Secondary Amines | Amino Group | Benzylamines | High (diverse amines available) |
| Nucleophilic Substitution | Alcohols/Phenols | Alkoxy/Phenoxy Group | Benzyl ethers | High (diverse alcohols/phenols available) |
| Nucleophilic Substitution | Thiols | Thioether Group | Benzyl thioethers | High (diverse thiols available) |
| Nucleophilic Substitution | Cyanide | Nitrile Group | Phenylacetonitriles | Moderate |
| Friedel-Crafts Alkylation | Aromatic Compounds | Arylmethyl Group | Diarylalkanes | High (diverse aromatics available) |
| Conversion to Organometallic | Zinc Dust/LiCl | Zinc Chloride | Benzylic Zinc Chloride | Intermediate for further reactions |
| Cross-Coupling (from Zinc) | Acyl Chlorides/Cu(I) | Ketone | Benzyl ketones | High (diverse acyl chlorides available) |
| Ester Hydrolysis | NaOH/H₂O | Carboxylic Acid | Benzoic Acid Derivative | Intermediate for further reactions |
| Amide Formation (from Acid) | Amines/Coupling Agents | Amide | Benzamides | High (diverse amines available) |
This systematic approach to modifying the this compound scaffold allows for the efficient generation of a large number of structurally diverse molecules. These libraries of compounds can then be screened in various biological assays to identify potential starting points for the development of new pharmaceutical agents.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of atomic nuclei. For Methyl 4-(chloromethyl)-2-methylbenzoate, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, are employed to assemble a complete picture of its structure.
Proton (¹H) NMR for Structural Elucidation
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-aromatic (ortho to COOCH₃) | ~7.8-8.0 | d | ~8.0 |
| H-aromatic (meta to COOCH₃) | ~7.3-7.5 | m | - |
| H-aromatic (meta to COOCH₃) | ~7.3-7.5 | m | - |
| -CH₂Cl | ~4.6 | s | - |
| -COOCH₃ | ~3.9 | s | - |
| Ar-CH₃ | ~2.5 | s | - |
Note: These are predicted values and may differ from experimental results.
The aromatic protons are expected to appear in the downfield region (7.3-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. The protons of the chloromethyl group (-CH₂Cl) would likely produce a singlet around 4.6 ppm, while the methyl ester (-COOCH₃) and the aromatic methyl (Ar-CH₃) protons would also appear as singlets at approximately 3.9 ppm and 2.5 ppm, respectively. The coupling patterns of the aromatic protons would provide further confirmation of their positions on the benzene ring.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | ~166-168 |
| C-aromatic (ipso to COOCH₃) | ~130-132 |
| C-aromatic (ipso to CH₂Cl) | ~140-142 |
| C-aromatic (ipso to CH₃) | ~138-140 |
| C-aromatic (CH) | ~128-135 |
| -CH₂Cl | ~45-47 |
| -COOCH₃ | ~52-54 |
| Ar-CH₃ | ~20-22 |
Note: These are predicted values and may differ from experimental results.
The carbonyl carbon of the ester group is expected to have the highest chemical shift, appearing in the 166-168 ppm range. The aromatic carbons will resonate between 128 and 142 ppm, with the carbons attached to substituents (ipso-carbons) showing distinct shifts. The aliphatic carbons of the chloromethyl, methyl ester, and aromatic methyl groups are predicted to appear at approximately 45-47 ppm, 52-54 ppm, and 20-22 ppm, respectively.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals and to elucidate the connectivity between them, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: Would reveal correlations between coupled protons, for instance, confirming the coupling between adjacent aromatic protons.
HSQC: Would establish direct one-bond correlations between protons and the carbons they are attached to, for example, linking the -CH₂Cl proton signal to its corresponding carbon signal.
HMBC: Would show longer-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity across quaternary carbons and the ester group. For example, correlations between the methyl ester protons and the carbonyl carbon, and between the chloromethyl protons and the aromatic ring carbons would be expected.
As of now, no specific 2D NMR data for this compound has been found in the surveyed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. A mass spectrum of a compound labeled "methyl 4-(chloromethyl) benzoate" has been reported, which is likely the target compound, this compound. nih.gov
The molecular weight of this compound (C₁₀H₁₁ClO₂) is 198.65 g/mol . chemicalbook.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 198 and an [M+2]⁺ peak at m/z 200 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.
A key fragmentation pathway would be the loss of the chlorine atom, leading to a significant peak at m/z 163, corresponding to the [M-Cl]⁺ fragment. nih.gov Further fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a peak at m/z 167 ([M-OCH₃]⁺), or the loss of the entire ester group.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Key IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | ~3100-3000 |
| C-H stretching (aliphatic) | ~3000-2850 |
| C=O stretching (ester) | ~1720 |
| C=C stretching (aromatic) | ~1600-1450 |
| C-O stretching (ester) | ~1300-1100 |
| C-Cl stretching | ~800-600 |
The most prominent peak in the IR spectrum would be the strong absorption band of the ester carbonyl (C=O) stretch at around 1720 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic groups would appear in the 3100-2850 cm⁻¹ region. The C-O stretching of the ester and the C-Cl stretching vibrations would be found in the fingerprint region of the spectrum.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.
To date, no published crystal structure for this compound has been identified in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The acquisition of single-crystal X-ray diffraction data would be necessary to definitively determine its solid-state molecular architecture. Such a study would reveal the planarity of the benzene ring, the conformation of the methyl ester and chloromethyl groups relative to the ring, and how the molecules pack together in the crystal lattice. This information is crucial for understanding the physical properties and intermolecular forces of the compound in the solid state.
Crystal Packing and Intermolecular Interactions
The key functional groups present in the molecule—the methyl ester, the chloromethyl group, and the aromatic ring with a methyl substituent—provide sites for various non-covalent interactions. These interactions are crucial in determining the crystal lattice's energy and, consequently, its physical properties like melting point and solubility.
Expected Intermolecular Interactions:
C—H···O Hydrogen Bonds: The carbonyl oxygen of the methyl ester group is a potent hydrogen bond acceptor. It is anticipated to form weak C—H···O hydrogen bonds with hydrogen atoms from the methyl groups or the aromatic ring of neighboring molecules. Such interactions are a common feature in the crystal structures of aryl benzoates. For instance, in the crystal structure of 4-Chlorophenyl 4-methylbenzoate, molecules are linked into infinite chains via C—H···O hydrogen bonds. researchgate.net
π-π Stacking Interactions: The presence of the benzene ring suggests the likelihood of π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of an adjacent ring. The arrangement can be either face-to-face or offset (displaced). The substitution pattern on the ring can influence the geometry of this stacking.
C—H···π Interactions: The hydrogen atoms of the methyl and chloromethyl groups can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the benzene ring of an adjacent molecule. This type of interaction is a significant contributor to the stability of many organic crystal structures.
Halogen Bonding: The chlorine atom in the chloromethyl group could potentially participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as the carbonyl oxygen. The strength and directionality of this interaction would depend on the electrostatic potential around the chlorine atom.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. For Methyl 4-(chloromethyl)-2-methylbenzoate, methods like Density Functional Theory (DFT) with basis sets such as 6-31G* or 6-311G(d,p) are suitable for optimizing the molecular geometry and calculating electronic properties. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, positing that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govherts.ac.uk
For this compound, the HOMO is expected to be a π-orbital primarily localized on the benzene (B151609) ring, with contributions from the electron-donating methyl group at the C2 position. The LUMO is anticipated to be a π* orbital of the aromatic system, with significant localization on the chloromethyl group, specifically the σ* orbital of the C-Cl bond, and the carbonyl group of the ester. The electron-withdrawing nature of the methyl ester and the chloromethyl group would lower the energy of the LUMO.
Interactive Data Table: Estimated Frontier Orbital Properties
| Property | Estimated Value/Description | Influencing Factors |
| HOMO Energy | Relatively high | Electron-donating effect of the C2-methyl group raises the energy of the π-system. |
| LUMO Energy | Relatively low | Electron-withdrawing effects of the C4-chloromethyl and C1-ester groups lower the energy. The C-Cl σ* orbital contributes significantly. |
| HOMO-LUMO Gap (ΔE) | Moderate to Small | The competing effects of the donor and acceptor groups suggest a gap that allows for significant reactivity, particularly at the chloromethyl site. A smaller gap indicates higher polarizability and reactivity. nih.gov |
| HOMO Distribution | Primarily on the aromatic ring, with higher density near the C2-methyl group. | The methyl group is an ortho, para-director and activating group. |
| LUMO Distribution | High density on the C4-chloromethyl group (specifically the C-Cl σ* orbital) and the methyl ester group. | These sites are the primary electrophilic centers of the molecule. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.de In an MEP map, regions of negative potential (typically colored red or orange) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net
For this compound, the MEP would show distinct regions of varying potential:
Negative Potential (Red/Yellow): The most electron-rich area is expected around the oxygen atoms of the ester's carbonyl group due to their lone pairs of electrons. This region represents a potential site for protonation or interaction with electrophiles.
Positive Potential (Blue): A significant region of positive electrostatic potential is anticipated around the benzylic carbon and hydrogen atoms of the chloromethyl group. This electron-poor character is due to the high electronegativity of the chlorine atom, making this carbon a prime target for nucleophilic attack. researchgate.net The hydrogen atoms of the methyl groups will also exhibit a positive potential.
Aromatic Ring: The π-system of the benzene ring will exhibit an intermediate, slightly negative potential, influenced by the competing electronic effects of the substituents.
Computational studies on benzoate (B1203000) derivatives and substituted benzyl (B1604629) compounds confirm these general patterns, where electronegative atoms create negative potential zones and benzylic carbons attached to halogens are highly electrophilic. researchgate.netresearchgate.net
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. The chloromethyl group of this compound is a key reactive site, primarily for nucleophilic substitution reactions, which can proceed via S(_N)1 or S(_N)2 mechanisms. quora.com
S(_N)2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group (chloride ion) departs. mdpi.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. nih.gov For benzyl halides, the S(_N)2 transition state is stabilized by the adjacent π-system of the benzene ring. acs.org
S(_N)1 Mechanism: This is a two-step process involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. quora.com The stability of the carbocation is the most critical factor for this pathway. The benzyl carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. stackexchange.com
For this compound, the choice between an S(_N)1 and S(_N)2 pathway depends heavily on the reaction conditions (solvent, nucleophile strength) and the electronic influence of the ring substituents. researchgate.net
The C2-methyl group is electron-donating and would help stabilize the benzyl carbocation intermediate, thus favoring an S(_N)1 pathway. stackexchange.com
The C1-methyl ester group is electron-withdrawing, which would destabilize the carbocation, making the S(_N)1 pathway less favorable compared to an unsubstituted benzyl chloride.
Computational studies on substituted benzyl halides often show a U-shaped Hammett plot for S(_N)2 reactions, indicating that both electron-donating and electron-withdrawing groups can accelerate the reaction, albeit through different transition state structures (looser vs. tighter). researchgate.net DFT calculations can model these transition states and determine the activation barriers, providing a quantitative prediction of the most likely reaction pathway under specific conditions. researchgate.net
Interactive Data Table: Factors Influencing Reaction Mechanism
| Factor | Favors S(_N)1 | Favors S(_N)2 | Relevance to the Title Compound |
| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | The substrate is a primary halide, which typically favors S(_N)2. However, it is also benzylic, allowing for S(_N)1 due to carbocation stabilization. quora.com |
| Carbocation Stability | High stability (Resonance, Alkyl substitution) | N/A | The C2-methyl group provides inductive stabilization, favoring S(_N)1. The C1-ester group is destabilizing. |
| Nucleophile | Weak nucleophiles (e.g., water, alcohols) | Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻) | The reaction outcome is highly dependent on the chosen nucleophile. researchgate.net |
| Solvent | Polar protic solvents (e.g., ethanol (B145695), water) | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) | Solvent choice can be used to direct the reaction towards one mechanism over the other. researchgate.net |
| Leaving Group | Good leaving group | Good leaving group | Chloride is a reasonably good leaving group for both pathways. |
Molecular Dynamics Simulations (If Relevant for Interactions/Dynamics)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. While no specific MD simulations for this compound in a non-biological chemical context are prominently featured in the literature, this technique could be highly relevant. For example, MD simulations could be employed to study the solvation dynamics around the molecule in different solvents, which would provide a deeper understanding of how solvent molecules interact with the reactant and influence the transition states of S(_N)1 or S(_N)2 reactions.
Structure-Activity Relationship (SAR) Modeling for Chemical Interactions (Non-Biological Context)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with a specific activity or property. nih.gov While often used in drug design, SAR principles can be applied in a purely chemical context to predict reactivity or other properties.
For this compound, a hypothetical non-biological SAR study could explore how structural modifications affect its reactivity in a nucleophilic substitution. A QSAR model could be developed using computational descriptors. researchgate.net
Electronic Descriptors: Parameters like HOMO/LUMO energies, dipole moment (μ), and atomic charges on the benzylic carbon could be correlated with reaction rates. A study on p-hydroxybenzoate esters found that LUMO energy and dipole moment were key factors in their activity. researchgate.net
Steric Descriptors: Modifying the size of the ester group (e.g., from methyl to ethyl to tert-butyl) or the methyl group at C2 would alter the steric hindrance around the reactive chloromethyl center, which would be particularly impactful for an S(_N)2 mechanism.
By systematically changing substituents and calculating these descriptors, a predictive model could be built to design analogs with tailored reactivity for specific chemical applications.
Environmental and Sustainable Chemistry Aspects in Production
Green Chemistry Principles in Synthesis
The application of the twelve principles of green chemistry offers a framework for developing a more sustainable synthesis route for Methyl 4-(chloromethyl)-2-methylbenzoate. nih.govrroij.com The plausible two-step synthesis pathway, starting from 2,4-dimethylbenzoic acid, can be optimized by considering several of these principles, particularly concerning catalysis and reaction conditions.
Catalysis over Stoichiometric Reagents: The initial esterification of 2,4-dimethylbenzoic acid with methanol (B129727) is traditionally catalyzed by strong mineral acids such as sulfuric acid. This approach, however, generates significant acidic waste, poses corrosion risks, and complicates product purification. mdpi.com A greener alternative is the use of heterogeneous solid acid catalysts. mdpi.com Materials like zirconia (ZrO₂) or titanium dioxide (TiO₂) based catalysts offer high catalytic activity and can be easily separated from the reaction mixture by simple filtration and subsequently reused. This aligns with the principle of catalysis, enhancing reaction efficiency while minimizing waste. mdpi.com
The subsequent step, the selective free-radical chlorination of the methyl group at the 4-position of methyl 2,4-dimethylbenzoate (B1242700), is typically initiated using UV light or chemical radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). google.comresearchgate.net While these initiators are used in catalytic amounts, optimizing their efficiency and exploring more benign alternatives are areas of ongoing research. The use of light (photochemistry) as a "reagent" is inherently clean, as it leaves no residue to be separated from the reaction mixture. mdpi.comquora.com
Below is a table comparing traditional and greener approaches for the key synthesis steps.
| Synthesis Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |
| Esterification | Sulfuric Acid (H₂SO₄) catalyst | Reusable solid acid catalyst (e.g., Zr/Ti oxides) mdpi.com | 1 (Waste Prevention), 9 (Catalysis) |
| Chlorination | High-energy initiation, non-selective reagents | UV light initiation, high-selectivity reagents (e.g., N-chlorosuccinimide) mdpi.comlibretexts.org | 6 (Design for Energy Efficiency), 2 (Atom Economy) |
This table is generated based on analogous chemical transformations and established green chemistry practices.
Waste Minimization and By-product Management
Effective waste management is critical for the sustainable production of this compound. The primary sources of waste are generated during the chlorination step and subsequent purification processes.
By-product Formation and Control: The free-radical chlorination of the methyl 2,4-dimethylbenzoate intermediate is a key step where unwanted by-products can form. The primary challenge is achieving high selectivity for monochlorination at the 4-position methyl group. google.com Potential by-products include:
Isomeric Products: Chlorination at the 2-position methyl group.
Polychlorinated Products: Formation of dichloromethyl and trichloromethyl derivatives on either methyl group. mdpi.comquora.com
Ring Chlorination: Substitution on the aromatic ring, although less likely under free-radical conditions. mdpi.com
Minimizing these by-products is crucial as they not only represent a loss of raw material but also complicate purification, leading to more waste. Reaction conditions such as temperature, reaction time, and the molar ratio of chlorine to the substrate must be carefully controlled to favor the desired product. google.com For instance, limiting the conversion rate during chlorination can increase selectivity towards the monochlorinated product, with the unreacted starting material being recovered and recycled. google.com
Hydrogen Chloride (HCl) Management: As mentioned, the chlorination reaction generates a stoichiometric amount of hydrogen chloride gas. orgoreview.com Venting this corrosive and acidic gas is environmentally unacceptable. A sustainable approach involves capturing the HCl gas in an absorption system. The resulting hydrochloric acid can be reused internally or sold as a commercial product, turning a waste stream into a valuable co-product. google.com
| By-product | Source | Minimization/Management Strategy |
| Isomeric and Polychlorinated Benzoates | Non-selective side-chain chlorination | Strict control of reaction conditions (temperature, reactant ratios); Use of selective chlorinating agents; Recycling of unreacted starting material. google.comgoogle.com |
| Hydrogen Chloride (HCl) | Side-chain chlorination reaction | Absorption in water to produce hydrochloric acid for reuse or sale. google.com |
| Spent Catalysts | Esterification (if applicable) | Use of heterogeneous catalysts that can be filtered and reused for multiple cycles. mdpi.com |
| Solvent Residues | Reaction and Purification | Solvent recovery through distillation and recycling into the process. researchgate.net |
This interactive table summarizes the primary waste streams and corresponding management strategies.
Solvent Selection and Recovery in Process Development
Esterification Solvents: In the esterification of 2,4-dimethylbenzoic acid, an excess of methanol can often serve as both the reactant and the solvent. This is a favorable approach from a green chemistry perspective as it reduces the number of components in the reaction mixture. Post-reaction, the excess methanol can be recovered via distillation and recycled back into the process, minimizing waste.
Chlorination Solvents: The selection of a solvent for the free-radical chlorination step is more complex. The solvent must be inert to the reaction conditions (i.e., not react with chlorine radicals). Traditionally, halogenated solvents like carbon tetrachloride have been used for such reactions. researchgate.net However, due to their environmental toxicity and ozone-depleting potential, their use is now heavily restricted.
Greener solvent selection guides prioritize solvents with lower environmental health and safety impacts. Potential alternatives for free-radical chlorination could include:
High-boiling point hydrocarbons: These are less volatile but may require more energy for recovery.
Chlorinated aromatic compounds (if necessary): While still halogenated, some may have better environmental profiles than carbon tetrachloride.
Solvent-free conditions: Conducting the reaction in the molten substrate, if feasible, represents the ideal scenario, completely eliminating solvent waste. nih.gov
The choice of solvent can also influence the selectivity of the chlorination reaction. Studies on similar reactions have shown that the solvent can form complexes with chlorine radicals, altering their reactivity and potentially improving selectivity towards the desired product. researchgate.net
Future Perspectives and Emerging Research Directions
Integration with Automated Synthesis and High-Throughput Experimentation
The synthesis of complex organic molecules is increasingly benefiting from the integration of automated synthesis platforms and high-throughput experimentation (HTE). These technologies enable the rapid screening of a vast array of reaction conditions to discover optimal synthetic routes, improve yields, and explore novel reactivity. For a molecule like Methyl 4-(chloromethyl)-2-methylbenzoate, HTE could be instrumental in efficiently mapping the parameters for its synthesis and subsequent derivatization.
A typical synthesis of this compound would likely involve the esterification of 4-(chloromethyl)-2-methylbenzoic acid with methanol (B129727) or the chlorination of a precursor like Methyl 2,4-dimethylbenzoate (B1242700). An HTE approach would systematically evaluate numerous combinations of reaction components in parallel, utilizing miniaturized reaction vessels in wellplates.
Key parameters for HTE screening could include:
Catalysts: For the esterification step, a variety of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents could be screened. For a potential chlorination step, different radical initiators (e.g., AIBN, benzoyl peroxide) or light-based initiation methods would be evaluated.
Solvents: A diverse library of solvents would be tested to assess their impact on reaction yield and purity.
Reagents: The screening would investigate different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride) and their molar equivalents.
Temperature and Time: Automated platforms can precisely control and vary reaction temperatures and times across the experimental array to map the kinetic profile of the reaction.
The data generated from such an HTE campaign, often involving thousands of reactions, can be rapidly analyzed to identify optimal conditions. This data-rich approach not only accelerates process development but also deepens the fundamental understanding of the reaction mechanisms. The integration of robotic liquid handlers for reagent dispensing and automated analytical techniques (like LC-MS) for analysis is central to this workflow, minimizing manual error and increasing reproducibility.
Table 1: Hypothetical High-Throughput Experimentation Array for Synthesis Optimization This table is a conceptual representation of how an HTE screen could be designed for a key reaction step.
| Well Plate Position | Catalyst (Type) | Solvent | Temperature (°C) | Relative Yield (Hypothetical) |
|---|---|---|---|---|
| A1 | Sulfuric Acid | Toluene (B28343) | 80 | Moderate |
| A2 | Scandium Triflate | Toluene | 80 | Low |
| B1 | Sulfuric Acid | Dichloromethane (B109758) | 40 | Low |
| B2 | Scandium Triflate | Dichloromethane | 40 | Low |
| C1 | Sulfuric Acid | Toluene | 110 | High |
| C2 | Scandium Triflate | Toluene | 110 | Moderate |
Novel Applications in Materials Science and Supramolecular Chemistry
The bifunctional nature of this compound makes it a promising building block for the synthesis of advanced materials and complex supramolecular architectures. The reactive chloromethyl group serves as a versatile handle for covalent modification, while the ester and the substituted aromatic ring can direct non-covalent assembly.
In materials science , the compound could be used as a monomer or functionalizing agent for polymers. The benzyl (B1604629) chloride moiety can readily undergo nucleophilic substitution reactions to graft the molecule onto polymer backbones or surfaces. vynova-group.comresearchgate.netchemicalbook.comchemcess.com This could be used to modify the properties of existing materials, introducing hydrophobicity, altering refractive index, or providing a site for further chemical reactions. For instance, its incorporation into polyesters or polyamides could yield materials with enhanced thermal stability or specific surface properties. The steric bulk provided by the ortho-methyl group could influence polymer chain packing, potentially leading to materials with unique morphologies and physical properties.
In supramolecular chemistry , which focuses on non-covalent interactions, derivatives of this compound offer intriguing possibilities. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a classic functional group for forming robust hydrogen-bonded networks, leading to the self-assembly of tapes, rosettes, or liquid crystals. Furthermore, the aromatic ring can participate in host-guest interactions with macrocyclic compounds like cyclodextrins or calixarenes. nih.govmdpi.com The specific substitution pattern on the ring would modulate these interactions, allowing for the design of highly selective host-guest systems. The chloromethyl group could be used to anchor these systems to surfaces or to build larger, covalently-linked assemblies after the initial non-covalent recognition event.
Table 2: Potential Roles of Functional Groups in Advanced Applications
| Functional Group | Potential Role in Materials Science | Potential Role in Supramolecular Chemistry |
|---|---|---|
| Chloromethyl Group | Covalent attachment to surfaces/polymers; Initiator for polymerization. researchgate.net | Reactive handle for post-assembly modification; Building block for macrocycles. |
| Methyl Ester Group | Can be converted to amide or other functional groups to tune polymer properties. | Hydrolysis to carboxylic acid for H-bonding; Site for coordination with metal ions. |
| 2-Methyl Group | Influences polymer chain packing and solubility. | Acts as a steric director to control self-assembly geometry and conformation. |
| Aromatic Ring | Provides rigidity and thermal stability to polymer backbone. | Participates in π-π stacking; Guest moiety for macrocyclic hosts. nih.gov |
Bio-inspired Synthetic Approaches (Excluding Biological Outcomes)
Bio-inspired synthesis seeks to emulate nature's efficient and selective chemical transformations, often employing enzymes as catalysts. This approach offers advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. For this compound, a chemoenzymatic route represents a compelling future direction.
Two key enzymatic transformations could be envisioned for its synthesis:
Lipase-Catalyzed Esterification: Lipases are enzymes that catalyze the formation and hydrolysis of esters. nih.gov A bio-inspired route could involve the highly selective esterification of 4-(chloromethyl)-2-methylbenzoic acid with methanol using an immobilized lipase (B570770) catalyst. researchgate.netresearchgate.net This would proceed under mild temperatures and neutral pH, avoiding the harsh acidic conditions of traditional Fischer esterification that could lead to side reactions with the sensitive benzyl chloride group. The choice of lipase and reaction medium (e.g., a non-polar organic solvent to drive the equilibrium towards ester formation) would be critical. google.com
Enzymatic Halogenation: Nature has evolved a diverse set of halogenating enzymes that can install halogen atoms onto organic molecules with high precision. acs.orgnih.gov While the direct side-chain chlorination of a toluene derivative is typically a radical chemical process, a bio-inspired approach might target the aromatic ring of a precursor. More relevantly, chemoenzymatic strategies could combine the strengths of both biocatalysis and traditional synthesis. For example, an enzyme could be used to produce a key precursor with high stereoselectivity, which is then converted to the final target via conventional chemical steps. Electrophilic halogenases, for instance, typically halogenate electron-rich aromatic rings. frontiersin.orgnih.gov A hypothetical pathway could involve the enzymatic synthesis of a precursor acid, followed by chemical chlorination and esterification steps.
The development of such bio-inspired routes is a long-term research goal that depends on discovering or engineering enzymes with the desired substrate specificity and reactivity. However, the potential benefits in terms of process safety and sustainability make it a valuable area for future exploration. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 4-(chloromethyl)-2-methylbenzoate, and what critical parameters influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 4-(chloromethyl)-2-methylbenzoic acid with methanol under acidic catalysis, followed by purification via recrystallization. A patent application (EP 4,374,877 A2) highlights the use of similar chloromethyl intermediates in multi-step syntheses, emphasizing controlled reaction temperatures (0–5°C) to minimize side reactions like hydrolysis of the chloromethyl group . Key parameters include stoichiometric ratios of reactants, solvent selection (e.g., dichloromethane for inertness), and inert atmosphere to prevent oxidation.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Due to the reactivity of the chloromethyl group, strict safety measures are required. Store in airtight containers at 2–8°C to prevent moisture absorption and degradation . Use corrosion-resistant equipment (e.g., glass or PTFE-lined containers) and ensure grounding during transfers to avoid static discharge. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory. In case of exposure, flush skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- 1H/13C NMR : Compare chemical shifts (e.g., δ ~4.5 ppm for -CH2Cl, δ ~3.9 ppm for methyl ester) with literature data .
- X-ray crystallography : Resolve ambiguities in substituent positions, as demonstrated in structural studies of analogous esters (e.g., Methyl 5-chloro-2-(4-methylbenzenesulfonamido)benzoate, where crystallography confirmed regiochemistry) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula using exact mass (e.g., [M+H]+ calculated for C10H11ClO2: 198.0444) .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution at the chloromethyl group?
- Methodological Answer : The chloromethyl group is prone to SN2 reactions. Optimization involves:
- Solvent polarity : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize transition states.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
- Temperature : Moderate heating (40–60°C) accelerates substitution while avoiding decomposition.
Refer to patent EP 4,374,877 A2, where 2-(chloromethyl)tetrahydrofuran was reacted under similar conditions with a tertiary amine base to facilitate substitution . Monitor progress via TLC (eluent: hexane/ethyl acetate 7:3) or in situ FTIR for disappearance of C-Cl stretches (~650 cm⁻¹).
Q. How to address discrepancies in spectroscopic data across studies (e.g., NMR shifts or IR stretches)?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. For example:
- NMR calibration : Use internal standards (e.g., TMS) and ensure consistent solvent deuteration. Compare with certified reference materials (e.g., BP644 from ) .
- Impurity profiling : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts; cross-reference with synthetic intermediates (e.g., 4-chloro-2-(methylsulfonamido)benzoic acid analogs in ) .
- Dynamic effects : Variable temperature NMR can identify conformational exchange affecting shifts.
Q. What strategies resolve crystallographic disorder in derivatives of this compound?
- Methodological Answer : Disorder in crystal structures (common in flexible substituents) is addressed by:
- Low-temperature data collection : Reduce thermal motion (e.g., 100 K) as in Acta Cryst. studies of 4-chloro-2-[(2-hydroxyethyl)amino]benzoate derivatives .
- Occupancy refinement : Use software like SHELXL to model alternative positions for disordered atoms.
- Complementary techniques : Pair crystallography with DFT calculations to validate plausible disordered configurations .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours.
- Analytical monitoring : Use UPLC-PDA (e.g., Waters Acquity BEH C18, 1.7 µm) to track degradation products. Compare retention times with known impurities (e.g., hydrolyzed benzoic acid derivatives in ) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (2–8°C).
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile these differences?
- Methodological Answer : Solubility variations may stem from polymorphic forms or measurement conditions.
- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., ethanol vs. ethyl acetate) and characterize via PXRD.
- Standardized protocols : Follow OECD 105 guidelines (shake-flask method) at 25°C, using HPLC to quantify solubility in buffers (pH 1.2–7.4) .
- Molecular dynamics simulations : Predict solvation free energy to explain solvent-dependent behavior.
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
